molecular formula C22H20N4O5 B3204792 2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 1040631-81-9

2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B3204792
CAS No.: 1040631-81-9
M. Wt: 420.4 g/mol
InChI Key: OAWAIFMRBDFKHV-UHFFFAOYSA-N
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Description

2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core, which is fused with an oxadiazole ring and substituted with methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3,5-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Pyridazinone Core Formation: The pyridazinone core is formed by cyclization of a suitable hydrazine derivative with a diketone or an equivalent compound.

    Coupling Reaction: The final step involves coupling the oxadiazole and pyridazinone intermediates through a suitable linker, often using a base-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.

    Purification Techniques: Employing advanced purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridazinone core, potentially leading to ring-opening or hydrogenation products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).

Major Products

    Oxidation: Quinones, carboxylic acids, or aldehydes.

    Reduction: Alcohols, amines, or fully reduced heterocycles.

    Substitution: Halogenated, alkylated, or arylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s heterocyclic structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological assays.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability or mechanical strength.

    Electronics: Its electronic properties may be exploited in the development of organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions. The methoxy and oxadiazole groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s affinity and specificity.

    Material Science: The compound’s electronic structure allows it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.

    2,2-Dimethoxy-2-phenylacetophenone: Another photoinitiator with similar applications in material science.

    Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Used in the development of UV-curable resins.

Uniqueness

2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridazinone core with an oxadiazole ring and multiple methoxy substitutions. This structure provides a distinct set of chemical and physical properties, making it versatile for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-28-16-6-4-14(5-7-16)19-8-9-21(27)26(24-19)13-20-23-22(25-31-20)15-10-17(29-2)12-18(11-15)30-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWAIFMRBDFKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
Reactant of Route 3
2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
Reactant of Route 5
2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one

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